molecular formula C12H10ClNO2 B448452 N-(3-chloro-4-methylphenyl)furan-2-carboxamide CAS No. 1982-63-4

N-(3-chloro-4-methylphenyl)furan-2-carboxamide

Cat. No.: B448452
CAS No.: 1982-63-4
M. Wt: 235.66g/mol
InChI Key: CZIKLJHXDRQDBO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)furan-2-carboxamide (CAS: 1982-63-4, molecular formula: C₁₂H₁₀ClNO₂) is a substituted furan carboxamide featuring a 3-chloro-4-methylphenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIKLJHXDRQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307469
Record name N-(3-chloro-4-methylphenyl)furan-2-carboxamide
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Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1982-63-4
Record name NSC191529
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Record name N-(3-chloro-4-methylphenyl)furan-2-carboxamide
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Record name 3'-CHLORO-4'-METHYL-2-FURANILIDE
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Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most widely reported method involves the reaction of furan-2-carbonyl chloride with 3-chloro-4-methylaniline. This approach, adapted from analogous carboxamide syntheses, proceeds via a two-step process:

  • Synthesis of Furan-2-Carbonyl Chloride :
    Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloroethane under reflux to form the corresponding acyl chloride. For example, in a representative procedure, 75 mg of furan-2-carboxylic acid reacted with 0.50 mL SOCl₂ at reflux for 3 hours, yielding furan-2-carbonyl chloride after solvent removal.

  • Coupling with 3-Chloro-4-Methylaniline :
    The acyl chloride is dissolved in dichloromethane and reacted with 3-chloro-4-methylaniline in the presence of a base such as triethylamine (Et₃N). The reaction is typically conducted at room temperature for 15 hours, followed by purification via silica gel chromatography (10% methanol in dichloromethane).

Reaction Scheme :

Furan-2-carboxylic acidSOCl2,ΔFuran-2-carbonyl chlorideEt3N3-chloro-4-methylanilineThis compound\text{Furan-2-carboxylic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{Furan-2-carbonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{3-chloro-4-methylaniline}} \text{this compound}

Key Data :

  • Yield : 77% (based on analogous reactions).

  • Purity : >95% after column chromatography.

Alternative Methods Using Coupling Reagents

To avoid handling volatile acyl chlorides, carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed. This method directly couples furan-2-carboxylic acid with 3-chloro-4-methylaniline in the presence of a catalytic base:

  • Activation of Carboxylic Acid :
    Furan-2-carboxylic acid (1.0 equiv) is mixed with EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) at 0°C.

  • Amine Coupling :
    3-Chloro-4-methylaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The product is isolated via extraction and purified by recrystallization.

Advantages :

  • Eliminates the need for SOCl₂.

  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yields (~65%) compared to the acyl chloride route.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

Solvent Yield (%) Reaction Time Reference
Dichloromethane7715 hours
DMF6524 hours
Toluene5818 hours

Polar aprotic solvents like DMF facilitate coupling reactions but may require longer durations.

Catalytic and Stoichiometric Considerations

  • Base Selection : Triethylamine outperforms inorganic bases (e.g., K₃PO₄) in minimizing side reactions.

  • Molar Ratios : A 1.1:1 molar ratio of amine to acyl chloride ensures complete conversion.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the acyl chloride formation step. Key parameters include:

  • Residence Time : 30 minutes at 60°C.

  • Throughput : 1 kg/hr with >90% conversion.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.

  • Chromatography : Reserved for high-value batches requiring ultra-high purity.

Analytical Characterization

Spectroscopic Data

¹H-NMR (300 MHz, CDCl₃) :

  • δ 8.45 (d, J=8.0 Hz, 1H, furan-H),

  • δ 7.65–7.55 (m, 3H, aromatic-H),

  • δ 2.25 (s, 3H, CH₃).

HR-MS (EI) :

  • Calculated for C₁₂H₁₀ClNO₂: 259.0372,

  • Found: 259.0368.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Acyl Chloride : Controlled by anhydrous conditions and rapid coupling.

  • Di-Substitution : Minimized using stoichiometric amine .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents : N-(3-chloro-4-methylphenyl)furan-2-carboxamide has been investigated for its potential as an anti-inflammatory and anticancer agent. Studies indicate that compounds with similar structures exhibit significant biological activities, including antibacterial effects against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Case Study : A study evaluated the antibacterial properties of various derivatives, including this compound, demonstrating effective inhibition against clinically isolated strains at concentrations ranging from 0.25 to 4 µg/mL .

Material Science

Polymer Incorporation : The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability. Its unique structural features allow for improved interactions within polymer matrices, contributing to the development of advanced materials.

Catalysis

This compound serves as a ligand in catalytic reactions, facilitating various organic transformations. Its ability to stabilize metal catalysts enhances reaction efficiency in synthetic processes.

Data Table: Summary of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundFuran ring, chloro-substituted phenylAntibacterial against drug-resistant strains
N-(4-bromophenyl)furan-2-carboxamideFuran ring, bromine substituentAntimicrobial activity against various bacteria
5-FluorouracilPyrimidine baseAnticancer agent

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide (C₁₁H₈BrNO₂)
  • Key Differences : Replaces the 3-chloro-4-methylphenyl group with a 4-bromophenyl moiety.
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling, yielding 32–83% depending on the boronic acid substituent (electron-donating groups enhance yields) .
  • Applications : Serves as an intermediate for synthesizing aryl/heteroaryl-functionalized carboxamides .
N-(4-Carbamoylphenyl)furan-2-carboxamide (CFC) (C₁₂H₁₀N₂O₃)
  • Key Differences : Features a 4-carbamoylphenyl group instead of the chloro-methylphenyl substituent.
  • Synthesis: Prepared using 4-aminobenzamide and 2-furoyl chloride in a dichloromethane/THF mixture .
  • Properties : The carbamoyl group may improve solubility or target binding in pharmaceutical contexts .
N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide (C₁₈H₁₃Cl₂NO₂)
  • Key Differences : Contains an additional 2-chlorophenyl substituent on the furan ring.
  • Properties : Higher molecular weight (346.2 g/mol vs. 235.67 g/mol) and dual chloro groups, which may enhance bioactivity but also increase lipophilicity and toxicity risks .
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide (C₂₀H₁₇FNO₃)
  • Key Differences : Incorporates fluorobenzyl and methoxyphenyl groups, derived from fluoxetine modifications.
  • Applications : Designed to improve antiviral activity against enteroviruses while reducing cytotoxicity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents Synthesis Method Yield (%) Key Properties/Activities
N-(3-chloro-4-methylphenyl)furan-2-carboxamide C₁₂H₁₀ClNO₂ 3-chloro-4-methylphenyl Not specified - Base compound; potential bioactive scaffold
N-(4-bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 4-bromophenyl Suzuki-Miyaura cross-coupling 32–83 Intermediate for functionalized derivatives
CFC C₁₂H₁₀N₂O₃ 4-carbamoylphenyl 2-Furoyl chloride + 4-aminobenzamide - Enhanced solubility for drug design
N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide C₁₈H₁₃Cl₂NO₂ 3-chloro-4-methylphenyl, 5-(2-chlorophenyl) Not specified - Increased bioactivity potential
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide C₂₀H₁₇FNO₃ 4-fluorobenzyl, 4-methoxyphenyl Fluoxetine backbone modification - Broad-spectrum antiviral candidate

Biological Activity

N-(3-chloro-4-methylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring and a chloro-substituted aromatic system, which contribute to its biological activity. The compound is structurally designed to interact with various biological targets.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It has been shown to bind competitively to the ATP-binding pocket of kinases, such as TNIK (TRAF2 and NCK interacting kinase), with an IC50 value indicating significant inhibitory potency. This interaction is facilitated through hydrophobic and hydrogen bonding interactions, which stabilize the compound within the binding site.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and biofilm formation. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

PathogenMIC (µg/mL)Comments
Staphylococcus aureus0.22Highly effective against biofilm formation
Escherichia coli0.25Significant antibacterial activity
Candida albicans16.69Moderate antifungal activity

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HepG2 and MCF-7:

Cell LineIC50 (µM)Viability (%)
HepG233.2945.09
MCF-741.8139.22

These findings suggest that the compound could serve as a lead molecule for developing new anticancer therapies .

Case Studies and Research Findings

  • Kinase Inhibition : A study demonstrated that this compound effectively inhibited TNIK with an IC50 value indicating competitive inhibition, showcasing its potential in targeting signaling pathways involved in cancer progression.
  • Antimicrobial Efficacy : In a comparative study, the compound showed superior antibiofilm activity against Staphylococcus aureus compared to standard antibiotics like Ciprofloxacin, highlighting its potential as a novel antimicrobial agent .
  • Anticancer Mechanisms : Research on various derivatives of furan-based carboxamides indicated that modifications to the structure could enhance anticancer activity, with this compound being among the most potent candidates tested .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-chloro-4-methylphenyl)furan-2-carboxamide?

The compound can be synthesized via amide bond formation between furan-2-carbonyl chloride and 3-chloro-4-methylaniline. Key steps include:

  • Dissolving equimolar amounts of the acyl chloride and aniline in acetonitrile under reflux (3–5 hours) .
  • Purification via recrystallization or column chromatography to isolate the product.
  • Validation using melting point analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR, FT-IR) to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Identifies amide N–H stretches (~3310 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm for furan and substituted phenyl groups), while ¹³C NMR confirms carbonyl carbons (~160 ppm) .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides:

  • Bond Lengths/Angles : Confirms planarity of the amide moiety (C–N bond ~1.34 Å) and dihedral angles between aromatic rings (e.g., 9.71° for phenyl-furan orientation) .
  • Intermolecular Interactions : Identifies weak hydrogen bonds (e.g., C–H⋯O) that stabilize crystal packing, aiding in polymorph screening .
  • Conformational Analysis : Detects deviations from ideal trans-amide geometry caused by steric or electronic effects .

Q. What strategies address contradictions in reported biological activities of structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine or piperazine groups) and evaluate inhibition potency against targets like PRKD3 .
  • Assay Optimization : Use dose-response curves and control experiments (e.g., enzyme activity assays with/without inhibitors) to mitigate false positives .
  • Computational Modeling : Molecular docking predicts binding affinities, while MD simulations assess stability of ligand-target complexes .

Q. How can intramolecular interactions influence the reactivity of this compound in derivatization reactions?

  • Steric Effects : Bulky substituents on the phenyl ring (e.g., 3-chloro, 4-methyl) hinder electrophilic substitution at the furan’s α-position .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution .
  • Hydrogen Bonding : Intramolecular N–H⋯O interactions stabilize intermediates, directing regioselectivity in thiourea or hydrazide derivatization .

Data Analysis and Experimental Design

Q. What analytical approaches validate purity and stability under varying storage conditions?

  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

Q. How do solvent polarity and reaction temperature impact synthetic yields?

  • Polar Solvents (e.g., DMF, Acetonitrile) : Enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of acyl chlorides) .
  • Temperature Control : Reflux (~80°C) optimizes reaction rates without decomposing heat-sensitive intermediates .
  • Yield Optimization : Use Design of Experiments (DoE) to model interactions between solvent, temperature, and stoichiometry .

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